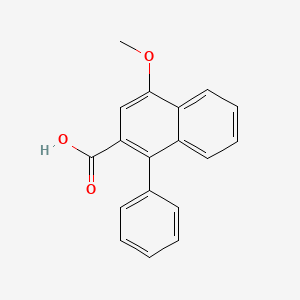![molecular formula C15H15N5O2 B13035902 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035902.png)
1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrimidine ring fused with a triazine ring, imparts distinctive chemical and biological properties.
Métodos De Preparación
The synthesis of 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring.
Introduction of the Triazine Ring: The pyrimidine intermediate is then reacted with hydrazine derivatives to introduce the triazine ring.
Substitution Reactions: The final steps involve various substitution reactions to introduce the ethyl, methyl, and p-tolyl groups at the desired positions on the fused ring system.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to scale up the production process.
Análisis De Reacciones Químicas
1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.
Biology: In biological research, this compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential use in treating neurodegenerative diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, leading to altered cellular signaling pathways.
Pathway Interference: The compound can interfere with various cellular pathways, such as the NF-kB inflammatory pathway, leading to reduced inflammation and cell proliferation.
Comparación Con Compuestos Similares
1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other similar compounds to highlight its uniqueness:
Pyrimidine Derivatives: Compared to other pyrimidine derivatives, this compound exhibits enhanced stability and biological activity due to the presence of the fused triazine ring.
Triazine Derivatives: Unlike other triazine derivatives, this compound has a unique substitution pattern that imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15N5O2 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
1-ethyl-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H15N5O2/c1-4-20-13-11(14(21)19(3)15(22)17-13)16-12(18-20)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Clave InChI |
XUFNYWMFGMJUHY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


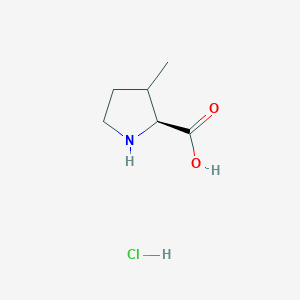
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)

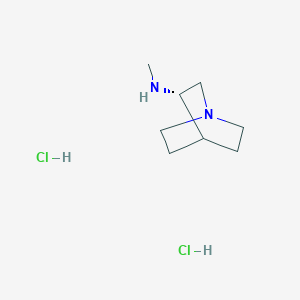
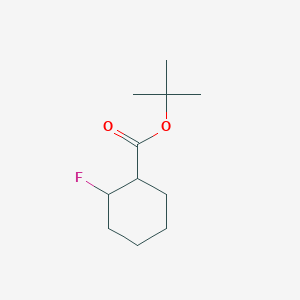
![1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)
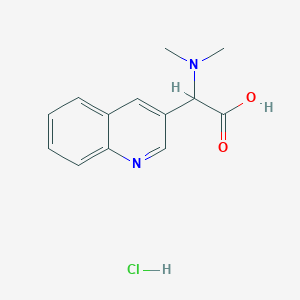

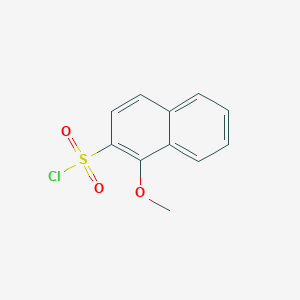


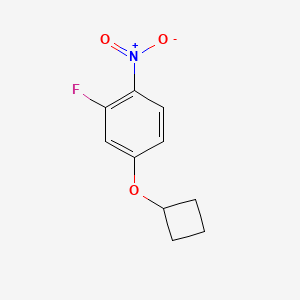
![2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13035899.png)
